molecular formula C15H10N2O2 B12847218 (R)-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile

(R)-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile

Cat. No.: B12847218
M. Wt: 250.25 g/mol
InChI Key: VUJBNBLXFORPGS-GFCCVEGCSA-N
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Description

®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is a complex organic compound that features a furan ring, a quinoline moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the coupling of a furan derivative with a quinoline precursor. One common method involves the dehydrogenative coupling of furfuryl alcohol with carbonyl compounds under mild reaction conditions. This reaction is catalyzed by iPr PNP-Mn and a weak base such as Cs₂CO₃ .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, primary amines, and substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

Medicine

In medicinal chemistry, ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Mechanism of Action

The mechanism of action of ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and quinoline moiety can engage in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is unique due to its combination of a furan ring, a quinoline moiety, and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

(2R)-1-(furan-2-carbonyl)-2H-quinoline-2-carbonitrile

InChI

InChI=1S/C15H10N2O2/c16-10-12-8-7-11-4-1-2-5-13(11)17(12)15(18)14-6-3-9-19-14/h1-9,12H/t12-/m1/s1

InChI Key

VUJBNBLXFORPGS-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C[C@@H](N2C(=O)C3=CC=CO3)C#N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=CO3)C#N

Origin of Product

United States

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